molecular formula C18H18N2O2S B2543462 (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(indolizin-2-yl)methanone CAS No. 1705989-23-6

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(indolizin-2-yl)methanone

Cat. No.: B2543462
CAS No.: 1705989-23-6
M. Wt: 326.41
InChI Key: UNPOOUKEJMEQEE-UHFFFAOYSA-N
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Description

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(indolizin-2-yl)methanone: is a complex organic compound that features a unique combination of furan, thiazepane, and indolizine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(indolizin-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and indolizine intermediates, followed by the formation of the thiazepane ring. The final step involves coupling these intermediates under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(indolizin-2-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The thiazepane ring can be reduced to form thiazolidine derivatives.

    Substitution: The indolizine moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitronium ion (NO₂⁺) can be employed.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of thiazolidine derivatives.

    Substitution: Formation of brominated or nitrated indolizine derivatives.

Scientific Research Applications

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(indolizin-2-yl)methanone: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(indolizin-2-yl)methanone involves its interaction with specific molecular targets. The furan and indolizine moieties may interact with enzymes or receptors, while the thiazepane ring can modulate the compound’s overall bioactivity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(indolizin-2-yl)methanone: can be compared with other compounds that contain similar functional groups:

    Furan Derivatives: Compounds like furan-2-carboxylic acid.

    Thiazepane Derivatives: Compounds like 1,4-thiazepane-5-carboxylic acid.

    Indolizine Derivatives: Compounds like indolizine-2-carboxylic acid.

The uniqueness of This compound lies in its combination of these three distinct moieties, which can result in unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

[7-(furan-2-yl)-1,4-thiazepan-4-yl]-indolizin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c21-18(14-12-15-4-1-2-7-20(15)13-14)19-8-6-17(23-11-9-19)16-5-3-10-22-16/h1-5,7,10,12-13,17H,6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNPOOUKEJMEQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CO2)C(=O)C3=CN4C=CC=CC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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